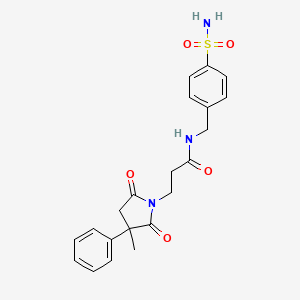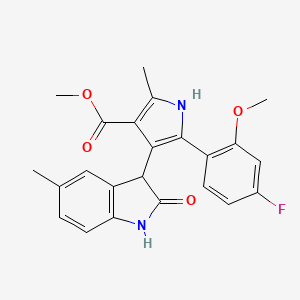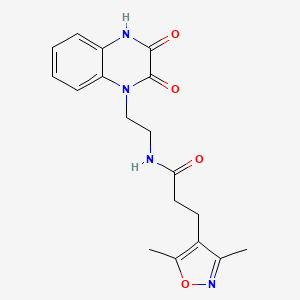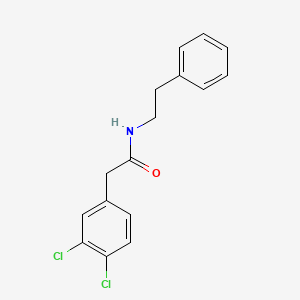![molecular formula C18H18N4O3S B10982324 2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10982324.png)
2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! It belongs to the class of benzodiazepinones , which are fused heterocyclic compounds. Let’s break it down:
Core Structure: The central core consists of a scaffold, which includes a diazepine ring fused with a benzene ring.
Functional Groups:
Preparation Methods
Unfortunately, specific synthetic routes for this compound are scarce in the literature. similar benzodiazepinones are often synthesized via multistep processes involving cyclization reactions. Industrial production methods remain proprietary.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Investigate its reactivity, design analogs, and explore new synthetic routes.
Biology: Study its interactions with biological macromolecules (enzymes, receptors).
Medicine: Assess its potential as an anticonvulsant, anxiolytic, or other therapeutic agents.
Industry: Explore applications in materials science or drug development.
Mechanism of Action
Targets: It likely interacts with GABA receptors or other neuronal receptors.
Pathways: Modulation of neurotransmitter signaling pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-11-10-26-18(19-11)20-15(23)9-22-13-6-3-2-5-12(13)16(24)21-8-4-7-14(21)17(22)25/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,19,20,23) |
InChI Key |
QDVWNTZXFARNLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCC4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one](/img/structure/B10982245.png)

![N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine](/img/structure/B10982250.png)
![2-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10982255.png)

![1-(2-Fluorophenyl)-5-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B10982272.png)

![[1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10982284.png)
![1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B10982286.png)
![N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide](/img/structure/B10982309.png)


![N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982327.png)
![N,N-dimethyl-4-[(E)-2-(1-propyl-1H-benzimidazol-2-yl)ethenyl]aniline](/img/structure/B10982332.png)
